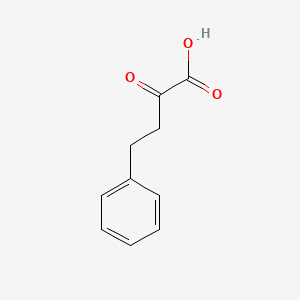

2-Oxo-4-phenylbutyric acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKAIMDMNWBOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221224 | |

| Record name | 2-Oxo-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-11-2 | |

| Record name | α-Oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-4-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-4-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Oxo-4-phenylbutyric acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo-4-phenylbutyric Acid

Abstract

This compound (OPBA), a key α-keto acid, serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitors like benazepril and enalapril.[1][2][3] Its utility in complex organic synthesis necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of OPBA, detailing its structural and physical characteristics, solubility profile, acidity, and spectroscopic signature. Moving beyond a simple recitation of data, this document offers field-proven insights into the experimental methodologies used for characterization, explaining the causality behind procedural choices to ensure scientific integrity and reproducibility. All protocols are presented as self-validating systems, forming an authoritative resource for professionals in research and development.

Chemical Identity and Structure

This compound, also known as 2-oxo-4-phenylbutanoic acid or benzylpyruvic acid, is a benzene derivative belonging to the carboxylic acid class.[4][5] Its structure features a butyric acid backbone substituted with a ketone group at the alpha position (C2) and a phenyl group at the C4 position. This unique arrangement of a carboxylic acid, a ketone, and an aromatic ring dictates its chemical behavior and physical properties.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} dend Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-oxo-4-phenylbutanoic acid | [4] |

| CAS Number | 710-11-2 | [4] |

| Molecular Formula | C₁₀H₁₀O₃ | [4] |

| Molecular Weight | 178.18 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | [1][6] |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)C(=O)O | [4] |

| InChIKey | PPKAIMDMNWBOKN-UHFFFAOYSA-N |[4] |

Physical Properties

The physical state and thermal properties of OPBA are fundamental to its handling, storage, and application in synthetic reactions.

Table 2: Key Physical and Thermal Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 47.0 to 51.0 °C | [7] |

| Boiling Point | 314.4 °C at 760 mmHg | [7] |

| Density | 1.212 g/cm³ | [7] |

| Flash Point | 158.1 °C | [7] |

| Predicted pKa | 2.53 ± 0.54 | [1] |

| LogP | 1.27 |[7] |

Solubility Profile

The solubility of OPBA is a critical parameter for its use in reaction chemistry, purification, and formulation. Its structure, containing both a hydrophobic phenyl group and hydrophilic carboxylic acid and ketone moieties, results in a nuanced solubility profile.[1] It is generally described as sparingly soluble in water but moderately soluble in common organic solvents.[1]

Expertise in Action: Rationale for Solubility Testing

When developing a synthetic process, selecting an appropriate solvent system is paramount. For OPBA, a solvent must be chosen that can dissolve reactants but also facilitate product isolation. For purification via crystallization, a solvent system is needed where OPBA is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

Experimental Protocol: Determining Quantitative Solubility

This protocol outlines a standard method for determining the solubility of OPBA in various solvents.

-

Preparation : Add an excess amount of OPBA (e.g., 100 mg) to a series of 2 mL vials, each containing 1 mL of a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene).

-

Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure saturation is reached. A magnetic stirrer or shaker bath is ideal.

-

Separation : Allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.

-

Sampling : Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette, ensuring no solid particles are transferred. A syringe filter (0.45 µm) should be used.

-

Quantification : Dilute the aliquot with a suitable solvent and quantify the concentration of OPBA using a validated analytical method, such as the HPLC protocol described in Section 5.0.

-

Calculation : Calculate the solubility in mg/mL based on the measured concentration and dilution factor.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of OPBA requires a combination of spectroscopic and chromatographic techniques. Each method provides unique information about the molecule's structure and integrity.

dot graph "analytical_workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dend Caption: Standard Analytical Workflow for Characterization of OPBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Analysis : The proton NMR spectrum of OPBA is expected to show distinct signals corresponding to the aromatic protons, the two methylene groups, and the acidic proton.

-

Aromatic Protons (C₆H₅) : A multiplet between δ 7.2-7.4 ppm.

-

Methylene Protons (-CH₂-Ph) : A triplet around δ 2.9-3.0 ppm.

-

Methylene Protons (-CH₂-CO) : A triplet around δ 3.2-3.3 ppm.

-

Carboxylic Acid Proton (-COOH) : A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR Analysis : The carbon NMR spectrum will confirm the carbon framework.

-

Carbonyl Carbons (C=O) : Two signals in the highly deshielded region, with the carboxylic acid carbon (~160-165 ppm) and the ketone carbon (~190-195 ppm).

-

Aromatic Carbons : Multiple signals between δ 126-140 ppm.

-

Methylene Carbons : Two signals in the aliphatic region, typically between δ 30-45 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of OPBA is dominated by characteristic stretching vibrations.[8][9][10]

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band from approximately 2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic) : Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Peaks appearing just below 3000 cm⁻¹.

-

C=O Stretch (Ketone & Carboxylic Acid) : Two strong, sharp absorption bands in the region of 1680-1750 cm⁻¹. The conjugation and presence of two carbonyls will result in distinct, likely overlapping, peaks.

-

C=C Stretch (Aromatic) : Medium to weak absorptions around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. For OPBA, the expected molecular ion peak [M]+• would be at m/z 178. In electrospray ionization (ESI) negative mode, the [M-H]⁻ peak at m/z 177 would be prominent.

Chromatographic Analysis: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of OPBA and quantifying its concentration. A reverse-phase method is most suitable due to the compound's moderate polarity.[7]

Expertise in Action: Method Design Choices

-

Column : A C18 column is chosen as the stationary phase because its nonpolar nature effectively retains the moderately polar OPBA.

-

Mobile Phase : A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution.

-

Acidification : A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group.[7] This ensures a consistent retention time and sharp, symmetrical peaks by neutralizing the carboxylate anion. Formic acid is preferred for MS-compatible methods.[7]

-

Detection : UV detection is ideal, as the phenyl group provides strong chromophoric activity, typically monitored around 254 nm.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

-

Instrumentation : HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chromatographic Conditions :

-

Mobile Phase : Isocratic mixture of 50:50 (v/v) acetonitrile and water containing 0.1% phosphoric acid.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 254 nm.

-

Injection Volume : 10 µL.

-

-

Sample Preparation : Prepare a stock solution of OPBA in the mobile phase (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Stability, Storage, and Safety

Stability and Storage

To maintain its integrity, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, with recommended temperatures between 0-10°C.[1] It is incompatible with strong oxidizing agents, which can degrade the molecule.[11] Long-term stability studies should be conducted under intended storage conditions, with purity assessed periodically by HPLC.

Safety and Handling

This compound is classified as a hazardous substance, causing skin irritation and serious eye irritation/damage.[12][13]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[12]

-

Handling : Use only with adequate ventilation to avoid breathing fumes or dust. Wash hands thoroughly after handling.[12]

-

First Aid : In case of skin contact, flush with plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[12]

References

- 1. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 | FE44430 [biosynth.com]

- 2. 2-oxo-4-phenyl-butyric acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 710-11-2 [chemicalbook.com]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. hmdb.ca [hmdb.ca]

- 11. benchchem.com [benchchem.com]

- 12. 710-11-2|2-Oxo-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]

- 13. rsc.org [rsc.org]

A Spectroscopic Guide to 2-Oxo-4-phenylbutyric Acid: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Introduction

In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's structural and electronic properties is paramount. 2-Oxo-4-phenylbutyric acid, a key intermediate in various synthetic pathways and a subject of metabolic studies, presents a compelling case for detailed spectroscopic characterization. Its unique combination of a carboxylic acid, an α-keto group, and a phenyl moiety gives rise to a distinct spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate confident structural elucidation and analytical method development.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₀O₃) possesses a linear four-carbon chain with a phenyl group at the C4 position, a ketone at C2, and a carboxylic acid at C1. This arrangement dictates the chemical environment of each atom and, consequently, its interaction with various spectroscopic probes.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methylene protons of the butyric acid chain, and the acidic proton of the carboxylic acid. The α-keto group significantly influences the chemical shift of the adjacent methylene protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~7.1-7.3 | multiplet | 5H | Aromatic (C₆H₅) |

| ~3.2 | triplet | 2H | -CH₂- (adjacent to C=O) |

| ~2.9 | triplet | 2H | -CH₂- (adjacent to phenyl) |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange.[1][2] Its downfield shift is characteristic of acidic protons. The methylene protons appear as two distinct triplets due to spin-spin coupling with each other, forming an A₂B₂ system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of two carbonyl carbons (keto and carboxylic acid) and the aromatic carbons are key features.[3]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (keto) |

| ~170 | C=O (carboxylic acid) |

| ~140 | Aromatic (quaternary) |

| ~128.5 | Aromatic (CH) |

| ~128.2 | Aromatic (CH) |

| ~126 | Aromatic (CH) |

| ~45 | -CH₂- (adjacent to C=O) |

| ~30 | -CH₂- (adjacent to phenyl) |

Note: Data is based on typical chemical shift ranges and may vary slightly.

The downfield chemical shifts of the carbonyl carbons are characteristic of these functional groups. The aromatic region shows four signals, one for the quaternary carbon and three for the protonated carbons, which may overlap.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the key steps for acquiring high-quality NMR spectra of this compound.

Caption: Workflow for NMR data acquisition.

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated solvents like chloroform-d₃ (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is particularly useful for ensuring the observation of the acidic proton due to its ability to form strong hydrogen bonds.

-

Internal Standard: Tetramethylsilane (TMS) is a common internal standard as it is chemically inert and its signal appears at 0 ppm, away from most other proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the O-H of the carboxylic acid, the C=O of both the keto and carboxylic acid groups, and the C-H and C=C bonds of the aromatic ring.[3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710-1760 | Strong | C=O stretch (keto and carboxylic acid) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~3030 | Medium-Weak | C-H stretch (aromatic) |

| ~2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong C=O absorption is often a single, broad peak due to the overlapping stretches of the keto and carboxylic acid carbonyls.

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

Caption: ATR-FTIR experimental workflow.

Causality Behind Experimental Choices:

-

ATR Technique: ATR is a rapid and convenient method for solid samples, requiring minimal sample preparation and eliminating the need for solvents or pellet pressing.[4]

-

Background Scan: A background scan is crucial to subtract the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal, ensuring that the final spectrum only represents the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, Electron Ionization (EI) is a common technique.[3]

The molecular ion peak (M⁺) is expected at m/z = 178. Key fragmentation pathways are driven by the cleavage of bonds adjacent to the carbonyl groups and the phenyl ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 133 | [M - COOH]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Key Fragmentation Pathways

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through several pathways, including alpha-cleavage and McLafferty rearrangement.

Caption: Simplified MS fragmentation pathway.

Experimental Protocol for GC-MS

For volatile or semi-volatile compounds like this compound (often after derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique.

Caption: GC-MS experimental workflow.

Causality Behind Experimental Choices:

-

Derivatization: Carboxylic acids and keto acids can be thermally unstable and have poor chromatographic peak shapes. Derivatization, such as methylation to form the corresponding ester, increases volatility and thermal stability, leading to better separation and detection.[5][6]

-

Temperature Programming: A temperature ramp in the GC oven is used to ensure that compounds with different boiling points elute as sharp peaks, improving resolution and sensitivity.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous structural confirmation and provides a valuable reference for quality control, reaction monitoring, and metabolic studies. By understanding the principles behind the spectroscopic techniques and the rationale for the experimental protocols, researchers can confidently apply this knowledge to their own investigations involving this important chemical entity.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. This compound | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. benchchem.com [benchchem.com]

- 6. louis.uah.edu [louis.uah.edu]

solubility of 2-Oxo-4-phenylbutyric acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Oxo-4-phenylbutyric Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and organic synthesis, a profound understanding of the physicochemical properties of active compounds and intermediates is paramount. This compound, a versatile keto acid, serves as a critical building block in the synthesis of various bioactive molecules.[1] Its utility in drug development and metabolic studies necessitates a comprehensive grasp of its behavior in various solvent systems.[1] This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both theoretical insights and practical, field-proven experimental protocols for its determination. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to confidently select appropriate solvent systems for synthesis, purification, and formulation.

Physicochemical Profile of this compound

This compound (CAS No. 710-11-2) is a white to off-white crystalline solid with a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[2][3] Its structure, featuring a phenyl group, a ketone, and a carboxylic acid, dictates its solubility characteristics. The hydrophobic phenyl group limits its aqueous solubility, while the polar carboxylic acid and ketone moieties allow for interactions with polar organic solvents.[1]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and the solvent molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, leading to favorable interactions and generally good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments and can interact with the polar ketone and carboxylic acid groups through dipole-dipole interactions. Moderate solubility is often observed in these solvents.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar nature of these solvents results in weak van der Waals forces as the primary mode of interaction. Consequently, the solubility of the polar this compound is expected to be limited in these solvents.

A qualitative understanding of these interactions is crucial for the rational selection of solvents in experimental design.

Quantitative Solubility Profile of this compound

While specific quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively published, the following table provides a template for the type of data researchers should aim to generate. The values presented are hypothetical but are based on the general principles of solubility.

| Solvent Classification | Solvent | Temperature (°C) | Hypothetical Solubility (g/L) |

| Polar Protic | Methanol | 25 | 150 - 250 |

| Ethanol | 25 | 120 - 200 | |

| Polar Aprotic | Acetone | 25 | 100 - 180 |

| Ethyl Acetate | 25 | 50 - 100 | |

| Acetonitrile | 25 | 40 - 80 | |

| Dichloromethane | 25 | 20 - 50 | |

| Nonpolar | Toluene | 25 | 5 - 15 |

| Hexane | 25 | < 1 |

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step methodologies for the accurate determination of the solubility of this compound.

Gravimetric Method for Solubility Determination

This classic and robust method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.[2][5][6][7]

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)

-

Pre-weighed evaporation dishes

-

Drying oven

Experimental Workflow Diagram (Gravimetric Method)

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish.

-

Record the weight of the evaporation dish containing the filtrate.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

Data Analysis:

The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of aliquot (L))

UV-Visible Spectrophotometry for Solubility Determination

This method is well-suited for compounds that have a chromophore, such as the phenyl group in this compound. It is a faster method than the gravimetric analysis and requires a smaller amount of material.[8][9][10]

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)

Experimental Workflow Diagram (UV-Vis Method)

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Step-by-Step Protocol:

Part A: Preparation of a Calibration Curve

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution.

-

Prepare a stock solution of accurately known concentration by dissolving a weighed amount of the compound in a volumetric flask with the solvent.

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration and determine the equation of the line (y = mx + c) using linear regression.

Part B: Analysis of the Saturated Solution

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Steps 1-4).

-

Filter an aliquot of the supernatant through a 0.45 µm syringe filter.

-

Accurately dilute the filtered saturated solution with the solvent to an extent that the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

Data Analysis:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Interpretation and Practical Applications

The determined solubility data is invaluable for various stages of research and development:

-

Reaction Chemistry: Selecting a suitable solvent that dissolves reactants to a sufficient concentration is crucial for reaction kinetics.

-

Purification: Solubility data is fundamental for developing crystallization and recrystallization protocols. A good solvent system for recrystallization will have high solubility at an elevated temperature and low solubility at a lower temperature.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is critical for developing stable and bioavailable dosage forms.

Safety and Handling

This compound may cause skin and eye irritation.[11] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound and the organic solvents used.

References

- 1. Page loading... [wap.guidechem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. This compound | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

2-Oxo-4-phenylbutyric acid chemical structure and IUPAC name

An In-depth Technical Guide to 2-Oxo-4-phenylbutyric Acid: Structure, Properties, Synthesis, and Applications

Introduction

This compound, an α-keto acid derivative of 4-phenylbutyric acid, serves as a pivotal molecule in the landscape of pharmaceutical synthesis. While it may not be a household name, its structural features are fundamental to the creation of widely used therapeutics. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical identity, synthesis, and critical applications, particularly its role as a high-value intermediate. We will explore not only the direct utility of this compound but also the broader pharmacological context of the phenylbutyrate scaffold, providing insights into its significance in modern medicinal chemistry.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its application in complex synthetic and biological systems. This section details the fundamental chemical identity of this compound.

Nomenclature and Molecular Structure

The officially recognized IUPAC name for this compound is 2-oxo-4-phenylbutanoic acid .[1][2] It is also commonly known by several synonyms, including Benzylpyruvic acid, 4-Phenyl-2-oxobutanoic acid, and α-Oxobenzenebutanoic acid.[1][2][3]

The molecule features a butanoic acid backbone, substituted with a ketone group at the alpha position (C2) and a phenyl group at the C4 position. This arrangement of a carboxylic acid adjacent to a ketone is a defining characteristic of α-keto acids.

Caption: Chemical structure of 2-oxo-4-phenylbutanoic acid.

Physicochemical and Identification Data

Quantitative data for this compound is crucial for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 710-11-2 | [1][2][4][5][6] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][5][6] |

| Molecular Weight | 178.18 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline solid or flake powder | [4][7] |

| pKa (Predicted) | 2.53 ± 0.54 | [7] |

| Solubility | Limited solubility in water; soluble in ethanol and acetone. | [7] |

| Storage | Recommended at -20°C or 2-8°C, sealed in a dry environment. | [2][8] |

| SMILES | C1=CC=C(C=C1)CCC(=O)C(=O)O | [1] |

| InChI Key | PPKAIMDMNWBOKN-UHFFFAOYSA-N | [1][5] |

Part 2: Synthesis and Key Chemical Reactions

While this compound is commercially available, understanding its synthesis and reactivity is key to its application. It is most frequently used not as an end product, but as a precursor to its esters, which are the more direct intermediates in pharmaceutical manufacturing.

Synthesis of Key Derivative: Ethyl 2-oxo-4-phenylbutyrate

The ethyl ester of this compound is a critical intermediate for the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[9][10] Two common synthetic routes are detailed below.

Workflow 1: Fischer Esterification

This is a direct and classical method for converting the carboxylic acid to its ethyl ester. The causality is straightforward: in the presence of a strong acid catalyst, ethanol acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid, leading to the formation of the ester and water. Refluxing the reaction mixture drives the equilibrium towards the product.

Experimental Protocol: Fischer Esterification [11]

-

Reaction Setup: Combine this compound (130 g) with ethanol (650 ml) in a suitable reaction vessel.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (13 ml) to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for 5 hours.

-

Workup (Concentration): After cooling, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

-

Workup (Quenching & Extraction): Dilute the concentrated mixture with water (500 ml). The product, an oil, will separate. Collect the oil and extract the remaining aqueous layer with ethyl acetate.

-

Purification: Combine the oil and the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and distill off the solvent under reduced pressure.

-

Final Distillation: Purify the resulting residue by vacuum distillation to yield ethyl 2-oxo-4-phenylbutyrate (boiling point 135-141°C at 3 mmHg).

Workflow 2: Grignard Reaction

An alternative industrial route involves a Grignard reaction, which builds the carbon skeleton and introduces the desired functionality in a different sequence. This method is advantageous as it starts from more basic precursors.

Caption: Grignard reaction workflow for Ethyl 2-oxo-4-phenylbutyrate synthesis.[9]

Reactivity Profile: The α-Keto Acid Moiety

The dual functionality of the α-keto acid group governs the reactivity of this compound.

-

Carboxylic Acid: Undergoes typical reactions like esterification (as detailed above) and salt formation.

-

α-Ketone: The ketone is electrophilic and susceptible to nucleophilic attack. A paramount example in pharmaceutical synthesis is reductive amination. In this reaction, the ketone reacts with an amine (often a dipeptide) to form an imine, which is then reduced in situ to yield a new secondary amine. This specific transformation is a cornerstone of the synthesis of the ACE inhibitor enalapril.[12]

Part 3: Applications in Pharmaceutical Development

The primary value of this compound is its role as a building block for Active Pharmaceutical Ingredients (APIs).

Core Intermediate for ACE Inhibitors

This compound's legacy is intrinsically linked to the development of 'pril' drugs. ACE inhibitors are a class of medications used primarily to treat hypertension and congestive heart failure.[9] The synthesis of drugs like Lisinopril and Benazepril relies on an intermediate derived directly from this compound.[2][9]

The self-validating system of this protocol is evident in its widespread industrial adoption; the successful, scalable synthesis of these life-saving drugs confirms the reliability and efficiency of using 2-oxo-4-phenylbutyrate as a key intermediate.

Caption: Role as a precursor in the synthesis of ACE inhibitors.

Analytical Methodologies

Ensuring the purity and identity of this compound and its derivatives is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: Reverse-Phase HPLC Analysis [6]

-

Objective: To separate and quantify this compound.

-

Column: Newcrom R1 or equivalent C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) detection, formic acid should be substituted for phosphoric acid.

-

Methodology:

-

Prepare the mobile phase and degas thoroughly.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Dissolve a sample of this compound in a suitable solvent (e.g., the mobile phase).

-

Inject the sample onto the column.

-

Elute the compound using an isocratic or gradient method.

-

Detect the analyte using a UV detector at an appropriate wavelength.

-

-

Trustworthiness: This method is scalable and can be adapted for preparative separation to isolate impurities, making it a robust tool for both analytical quality control and purification workflows.[6]

Part 4: Broader Pharmacological Context and Future Directions

While this compound's primary role is as a synthetic intermediate, the broader family of phenylbutyrate compounds exhibits significant biological activity. Understanding this context provides field-proven insight for drug development professionals exploring new therapeutic avenues.

The related compound, 4-phenylbutyric acid (4-PBA) , is an extensively studied molecule with two key mechanisms of action:

-

Chemical Chaperone: 4-PBA can help stabilize protein conformation, prevent the aggregation of misfolded proteins, and alleviate endoplasmic reticulum (ER) stress.[13][14] This is a critical mechanism in neurodegenerative diseases like Alzheimer's and Parkinson's, where protein aggregation is a pathological hallmark.[13]

-

Histone Deacetylase (HDAC) Inhibitor: 4-PBA also exhibits activity as an HDAC inhibitor, an action that can modulate gene expression and has therapeutic implications in cancer and inflammatory diseases.[13]

Studies have demonstrated the therapeutic potential of 4-PBA in various models, showcasing its neuroprotective effects against ethanol-induced brain damage and its ability to attenuate the severity of collagen-induced arthritis through anti-inflammatory action.[15][16] This established biological activity of the phenylbutyrate scaffold makes derivatives like this compound and its analogues intriguing starting points for the design of new therapeutic agents targeting protein misfolding, ER stress, and inflammatory pathways.

Conclusion

This compound is a molecule of significant, if understated, importance in the pharmaceutical industry. Its value is firmly established through its indispensable role in the synthesis of blockbuster ACE inhibitors. The well-defined chemical properties and reactive handles of its α-keto acid structure allow for reliable and scalable chemical transformations. Beyond this established utility, the proven biological activities of the closely related 4-phenylbutyrate scaffold highlight the potential for this chemical family in future drug discovery efforts, particularly in the challenging fields of neurodegeneration and inflammatory disease. This guide provides the core technical knowledge base for scientists and researchers to effectively utilize and innovate with this versatile chemical entity.

References

- 1. This compound | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxo-4-phenylbutanoic Acid | CAS Number 710-11-2 [klivon.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 710-11-2 [chemicalbook.com]

- 5. 2-oxo-4-phenyl-butyric acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Page loading... [guidechem.com]

- 8. 710-11-2|2-Oxo-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]

- 9. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 10. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 | FE44430 [biosynth.com]

- 11. prepchem.com [prepchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]

- 14. nbinno.com [nbinno.com]

- 15. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Phenylbutyric Acid Protects Against Ethanol-Induced Damage in the Developing Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

biological role of alpha-keto acids like 2-Oxo-4-phenylbutyric acid

An In-depth Technical Guide to the Biological Role of Alpha-Keto Acids and the Case of 2-Oxo-4-phenylbutyric acid

Authored by: Gemini, Senior Application Scientist

Abstract

Alpha-keto acids (α-keto acids) are a class of organic compounds that serve as fundamental intersections in cellular metabolism, linking the catabolism and anabolism of carbohydrates, lipids, and amino acids.[1][2] Their unique structure, featuring a ketone group adjacent to a carboxylic acid, positions them as critical intermediates in energy production, nitrogen balance, and cellular signaling.[1][3] This guide provides an in-depth exploration of the multifaceted biological roles of α-keto acids, with a focused analysis on this compound and its closely related analogues. We will delve into their metabolic significance, roles in pathophysiology, therapeutic implications, and the analytical methodologies essential for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of biomolecules.

The Centrality of α-Keto Acids in Cellular Metabolism

At the heart of cellular biochemistry, α-keto acids are indispensable players. They are not merely transient intermediates but are key regulatory nodes and substrates in several core metabolic pathways.

Core Metabolic Hubs

The most prominent α-keto acids—pyruvic acid, oxaloacetic acid, and α-ketoglutaric acid—are cornerstone components of glycolysis and the Krebs cycle (Citric Acid Cycle).[2][3]

-

Pyruvic Acid: As the end-product of glycolysis, pyruvate's fate determines the cell's metabolic state, either entering the Krebs cycle via conversion to acetyl-CoA under aerobic conditions or undergoing fermentation anaerobically.[1]

-

Oxaloacetic Acid & α-Ketoglutaric Acid: Both are key intermediates in the Krebs cycle, a central pathway for the energy production derived from the catabolism of carbohydrates, fats, and proteins.[1][3] α-ketoglutarate, in particular, links amino acid metabolism directly to the Krebs cycle.[4]

The conversion of these molecules is catalyzed by large mitochondrial enzyme assemblies known as α-keto acid dehydrogenase complexes (KDHc), which are critical checkpoints connecting major metabolic pathways to ATP production.[5]

The Nexus of Amino Acid and Carbon Metabolism

Alpha-keto acids are the carbon skeletons of amino acids, and their interconversion is a fundamental process for maintaining nitrogen homeostasis. This occurs primarily through two reversible reaction types:

-

Transamination: The transfer of an amino group from an amino acid to an α-keto acid, typically α-ketoglutarate.[2][6] This reaction, catalyzed by aminotransferases (transaminases), creates a new amino acid and a new α-keto acid, allowing for the synthesis of non-essential amino acids and the funneling of nitrogen from multiple amino acids into glutamate.[6][7]

-

Oxidative Deamination: The removal of an amino group from an amino acid (primarily glutamate) to yield the corresponding α-keto acid and free ammonia.[2] This process is crucial for nitrogen excretion via the urea cycle.[6]

This dynamic interplay ensures that the cell can adapt to changing metabolic demands, converting amino acids into energy-generating intermediates during fasting or using α-keto acid skeletons for amino acid synthesis in anabolic states.[4]

References

- 1. fiveable.me [fiveable.me]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Keto acid - Wikipedia [en.wikipedia.org]

- 4. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]

- 5. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. bio.libretexts.org [bio.libretexts.org]

An In-Depth Technical Guide to 2-Oxo-4-phenylbutyric Acid: From Discovery to Contemporary Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-4-phenylbutyric acid, systematically named 2-oxo-4-phenylbutanoic acid and also known as benzylpyruvic acid, is an alpha-keto acid of significant interest in the realms of organic synthesis and pharmaceutical development. While not a household name in therapeutics itself, it serves as a critical molecular scaffold and a key intermediate in the industrial production of several life-saving drugs. Its structure, featuring a phenyl group, a butyric acid chain, and a ketone at the alpha position, makes it a versatile precursor for creating complex chiral molecules.

The historical trajectory of this compound is intrinsically linked to the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs fundamental to the management of hypertension and congestive heart failure.[1][2] The exact date of its first synthesis is not clearly documented but likely emerged from broader academic explorations of aromatic acid derivatives in the latter half of the 20th century.[3] Today, its primary value lies in its role as a prochiral substrate for synthesizing enantiomerically pure drug intermediates, a cornerstone of modern pharmaceutical manufacturing.

This guide provides a comprehensive overview of this compound, from its foundational synthesis methods to its pivotal role in biocatalytic workflows for drug development. We will explore the chemical logic behind its synthesis, detail key experimental protocols, and illustrate its transformation into high-value pharmaceutical precursors.

| Property | Value | Reference |

| IUPAC Name | 2-oxo-4-phenylbutanoic acid | [4] |

| Synonyms | This compound, Benzylpyruvic acid, 4-Phenyl-2-oxobutanoic acid | [4] |

| CAS Number | 710-11-2 | [5][6] |

| Molecular Formula | C₁₀H₁₀O₃ | [4] |

| Molecular Weight | 178.18 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid or flake powder | [3][5] |

| Solubility | Sparingly soluble in water; moderately soluble in ethanol and acetone | [3] |

Part 1: The Genesis of a Precursor: Historical and Chemical Synthesis

The initial synthesis of this compound and its derivatives was achieved through classical organic chemistry reactions. These foundational methods, while sometimes lacking the efficiency and selectivity of modern techniques, established the chemical viability of constructing this keto acid and paved the way for its later industrial use.

Method A: Friedel-Crafts Acylation Pathway

A prominent strategy for creating the carbon skeleton of this compound involves the Friedel-Crafts acylation. This powerful reaction forges a new carbon-carbon bond between an aromatic ring and an acyl group. In a patented method, this is achieved by reacting benzene with an activated succinic acid derivative, such as (R)-acetoxysuccinic anhydride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[7]

The causality here is straightforward: the Lewis acid coordinates to the anhydride, creating a highly electrophilic acylium ion. This species is then attacked by the electron-rich benzene ring, leading to the formation of an acylated benzene intermediate. Subsequent workup and hydrolysis yield the target keto acid.[7] The choice of a chiral starting material like (R)-acetoxysuccinic anhydride is a deliberate strategy to introduce stereochemistry early in the synthesis, aiming for an optically active final product.[7]

Method B: The Grignard Reaction Approach

Another classical route leverages the Grignard reaction, a cornerstone of C-C bond formation. This process typically involves the reaction of a phenylethyl magnesium halide (a Grignard reagent) with an oxalate derivative, such as diethyl oxalate.[8]

The workflow begins with the formation of the Grignard reagent from 2-phenylethyl bromide and magnesium metal. This nucleophilic reagent then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. An acidic workup subsequently hydrolyzes the intermediate and the remaining ester group to furnish this compound.[8] This method is valued for its reliability and use of readily available starting materials.

Caption: Classical chemical synthesis pathways to this compound.

Part 2: The Biocatalytic Revolution: Greener and More Precise Synthesis

The increasing demand for enantiomerically pure pharmaceuticals drove a paradigm shift from classical chemical synthesis towards biocatalysis. Enzymes and whole-cell systems offer unparalleled stereoselectivity, operate under mild conditions (ambient temperature and neutral pH), and reduce hazardous waste, aligning with the principles of green chemistry.

Microbial Oxidation of 2-Hydroxy-4-phenylbutyric Acid

A highly efficient and elegant biocatalytic route to this compound is the oxidation of its corresponding secondary alcohol, 2-hydroxy-4-phenylbutyric acid. A Japanese patent describes a method using various microorganisms, including those from the genera Corynebacterium, Brevibacterium, and Microbacterium, to perform this transformation.[9]

The rationale for this approach is the inherent ability of microbial dehydrogenases to selectively oxidize the hydroxyl group to a ketone. This biotransformation is typically performed in an aqueous medium, under aerobic conditions, and at a controlled pH (e.g., 7.5–9.0).[9] The process is notable for its high efficiency and the ease of isolating the product from the reaction mixture using standard techniques like liquid chromatography.[9] This method represents a significant advancement, providing a sustainable alternative to chemical oxidants which are often toxic and non-specific.

Caption: Biocatalytic oxidation of 2-hydroxy-4-phenylbutyric acid.

Part 3: The Pinnacle Application: A Gateway to ACE Inhibitors

The primary industrial significance of this compound is its role as a versatile precursor for the synthesis of ACE inhibitors. Its prochiral keto group is the key functional handle that allows for the introduction of a new stereocenter, which is essential for the biological activity of these drugs.

Workflow 1: Asymmetric Reduction to a Chiral Alcohol Intermediate

The most common pathway involves the conversion of this compound into its ethyl ester, ethyl 2-oxo-4-phenylbutyrate (EOPB), followed by a highly stereoselective reduction of the ketone.

-

Esterification: The acid is first converted to its ethyl ester, typically by refluxing with ethanol in the presence of a catalytic amount of strong acid like sulfuric acid.[10] This step increases the molecule's solubility in organic solvents and modifies its reactivity for the subsequent reduction.

-

Asymmetric Reduction: The core of the process is the asymmetric reduction of EOPB to produce ethyl (R)-2-hydroxy-4-phenylbutyrate [(R)-HPBE].[2] This chiral alcohol is a direct precursor to ACE inhibitors like enalapril and ramipril.[2] This transformation is often accomplished using microbial catalysts, such as the yeasts Rhodotorula minuta and Candida holmii, which contain carbonyl reductase enzymes that exhibit high enantioselectivity, yielding the desired (R)-enantiomer with high purity.[11]

Workflow 2: Reductive Amination to a Chiral Amino Acid

An alternative and highly efficient strategy is the direct conversion of this compound into L-homophenylalanine (L-HPA), a non-proteinogenic amino acid that is also a precursor for ACE inhibitors.[1]

This is achieved through a reductive amination reaction catalyzed by the enzyme L-phenylalanine dehydrogenase. The reaction requires a hydride source, typically provided by the cofactor nicotinamide adenine dinucleotide (NADH). To make the process economically viable, an integrated cofactor regeneration system is employed, where another enzyme, such as formate dehydrogenase, continuously regenerates NADH from NAD⁺ using formate as a cheap substrate.[1] This elegant one-pot system showcases the power of multi-enzyme cascades in modern synthesis.

Caption: Key workflows from this compound to ACE inhibitor precursors.

Part 4: Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and transformation of this compound, synthesized from published literature and patents for instructional purposes.

Protocol 1: Synthesis of Ethyl 2-oxo-4-phenylbutyrate (EOPB)

This protocol is adapted from a known chemical preparation method.[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (130 g), absolute ethanol (650 mL), and concentrated sulfuric acid (13 mL).

-

Reflux: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Concentration: After completion, allow the mixture to cool. Concentrate the solution to approximately half its original volume using a rotary evaporator.

-

Workup - Extraction: Dilute the concentrated mixture with 500 mL of water. An oily layer of the product will separate. Collect the oil. Extract the remaining aqueous layer with ethyl acetate.

-

Isolation: Combine the collected oil and the ethyl acetate extract. Dry the combined organic phase over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

-

Purification: Purify the residual oil by vacuum distillation (e.g., 135-141 °C at 3 mmHg) to yield pure ethyl 2-oxo-4-phenylbutyrate.

Protocol 2: Enzymatic Synthesis of L-Homophenylalanine (L-HPA)

This protocol is a conceptualization based on the enzymatic reductive amination process.[1]

-

Bioreactor Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH adjusted) in a temperature-controlled bioreactor.

-

Reagent Addition: Add the substrate, this compound, to the reactor. Add ammonium chloride as the amine source, the cofactor NAD⁺, and a sacrificial co-substrate for regeneration (e.g., sodium formate).

-

Enzyme Addition: Introduce the catalysts: L-phenylalanine dehydrogenase and formate dehydrogenase. The enzymes may be free or immobilized for easier recovery and reuse.

-

Reaction: Maintain the reaction at an optimal temperature (e.g., 25-30 °C) with gentle stirring. Continuously monitor and adjust the pH as the reaction may cause a shift.

-

Monitoring: Track the consumption of the keto acid and formation of L-HPA using High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Upon completion, terminate the reaction (e.g., by pH shift or heat). Remove the enzymes (e.g., by ultrafiltration if using a membrane bioreactor). Isolate and purify the L-HPA from the reaction broth using techniques such as ion-exchange chromatography.

Analytical Characterization

The analysis of this compound and its derivatives is crucial for monitoring reaction progress and ensuring product purity. HPLC is the method of choice.

| Parameter | Typical Condition | Reference |

| Technique | Reverse Phase HPLC (RP-HPLC) | [12] |

| Column | C18 (e.g., Newcrom R1) | [12] |

| Mobile Phase | Acetonitrile and water mixture with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) | [12] |

| Detection | UV Detector (typically at a wavelength where the phenyl group absorbs, e.g., ~254 nm) | |

| Application | Purity assessment, pharmacokinetic studies, reaction monitoring | [12] |

Conclusion

This compound exemplifies the evolution of chemical synthesis. From its origins in classical organic chemistry, it has become a central player in the sophisticated, efficient, and sustainable biocatalytic processes that define modern pharmaceutical manufacturing. Its primary legacy is as a key building block for ACE inhibitors, drugs that have profoundly improved cardiovascular health worldwide. The scientific journey of this keto acid—from bench-scale reaction to industrial bioreactor—underscores the critical synergy between fundamental chemistry and applied biotechnology. As the demand for enantiomerically pure and complex molecules continues to grow, the principles demonstrated in the synthesis and application of this compound will undoubtedly continue to inspire the next generation of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. This compound | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 710-11-2 [chemicalbook.com]

- 6. 2-oxo-4-phenyl-butyric acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]

- 8. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 9. JPH0661270B2 - Method for producing this compound - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Synthesis of 2-Oxo-4-phenylbutyric Acid Derivatives and Analogs

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-oxo-4-phenylbutyric acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Recognizing the crucial role of α-keto acids as versatile intermediates, this document delves into the core synthetic methodologies, including classical approaches like Friedel-Crafts acylation and condensation reactions, as well as modern catalytic and multicomponent strategies. The narrative emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. Detailed protocols, comparative data, and visual diagrams of key transformations are presented to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of the this compound Scaffold

The this compound core, also known as α-oxo-benzenebutanoic acid, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are key intermediates in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril and Lisinopril, which are widely used to manage hypertension and congestive heart failure.[2][3] The α-keto acid moiety is a versatile functional group that participates in a wide array of chemical transformations, making it a valuable building block for creating diverse molecular architectures.[4]

The biological importance of α-keto acids is well-established; they are integral to fundamental metabolic pathways such as the Krebs cycle and glycolysis.[4] In drug design, the α-ketoamide functionality, a close analog, has been extensively explored for its ability to act as a covalent or non-covalent inhibitor of enzymes like proteases and phospholipases.[5][6] Compared to α-ketoacids and α-ketoesters, α-ketoamides often exhibit improved pharmacokinetic properties, including better membrane permeability and enhanced metabolic stability.[5] This guide will explore the foundational synthetic routes that grant access to this critical class of molecules.

Foundational Synthetic Strategies

The synthesis of this compound and its analogs can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, desired scale, and the specific substitution patterns on the aromatic ring or the butyric acid chain.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and a primary method for introducing the keto-acid side chain onto a phenyl ring.[7][8] This electrophilic aromatic substitution typically involves the reaction of an aromatic compound (e.g., benzene) with an acylating agent in the presence of a Lewis acid catalyst.

A common and effective approach utilizes succinic anhydride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.[9][10] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.

Reaction Mechanism:

-

Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and making the adjacent carbonyl carbon more electrophilic.

-

Electrophilic Aromatic Substitution: The activated anhydride is attacked by the electron-rich benzene ring, forming a σ-complex (arenium ion).

-

Rearomatization: A base (such as AlCl₄⁻) removes a proton from the σ-complex, restoring aromaticity and yielding the 4-oxo-4-phenylbutanoic acid product.[11]

Diagram of the Friedel-Crafts Acylation Workflow:

Caption: Workflow for Friedel-Crafts Acylation of Benzene.

Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation [9][10]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., dry argon), dissolve succinic anhydride and benzene in a suitable solvent like methylene chloride.

-

Cooling: Cool the solution to a low temperature, typically between -20°C and 0°C, to control the reaction's exothermicity.[9]

-

Catalyst Addition: Carefully add anhydrous aluminum chloride portion-wise, ensuring the temperature does not exceed 0°C.

-

Reaction: Stir the mixture at a controlled low temperature for several hours (e.g., 6-22 hours) until the reaction is complete (monitored by TLC or HPLC).[9]

-

Workup: Quench the reaction by slowly adding it to a mixture of ice and hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction & Purification: Separate the organic layer, extract the aqueous layer with a suitable solvent, combine the organic phases, wash, dry, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

This method is robust and widely applicable for synthesizing various substituted analogs by simply changing the starting aromatic compound.

Condensation Reactions: Building the Carbon Skeleton

Carbonyl condensation reactions provide another powerful avenue for constructing the this compound framework.[12][13] These reactions involve the coupling of two carbonyl-containing molecules, one acting as a nucleophile (enolate) and the other as an electrophile.

One notable example is the Claisen-Schmidt condensation, a variation of the aldol condensation, between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen.[13] A relevant route involves the condensation of benzaldehyde with pyruvic acid.[2]

-

Aldol Condensation: Phenylacetaldehyde (or a derivative) can be reacted with a pyruvate ester (e.g., ethyl pyruvate) under basic or acidic conditions. The enolate of the pyruvate attacks the carbonyl of the phenylacetaldehyde.

-

Dehydration: The resulting β-hydroxy keto ester can then be dehydrated to yield an α,β-unsaturated keto ester.

-

Reduction: The double bond is subsequently reduced (e.g., via catalytic hydrogenation) to afford the saturated ethyl 2-oxo-4-phenylbutyrate.[2]

Diagram of the Condensation-Reduction Pathway:

Caption: General workflow for condensation-reduction synthesis.

Grignard and Organometallic Reactions

Organometallic reagents, particularly Grignard reagents, offer a direct method for constructing the carbon skeleton. This approach typically involves the reaction of a phenylethyl magnesium halide with an appropriate electrophile containing the α-keto ester moiety.

A common strategy employs diethyl oxalate or ethyl oxalyl chloride as the electrophile.[2][14]

Synthetic Route using Grignard Reagents: [2][14]

-

Grignard Reagent Formation: 2-Phenylethyl bromide is reacted with magnesium turnings in an aprotic solvent like methyl tert-butyl ether or THF to form 2-phenylethylmagnesium bromide.

-

Addition Reaction: The prepared Grignard reagent is then added to a solution of diethyl oxalate at low temperature (-30°C to 20°C). The organometallic reagent attacks one of the ester carbonyls.

-

Workup: The reaction is quenched with an acidic solution (e.g., HCl) to hydrolyze the intermediate magnesium salt and yield the final product, ethyl 2-oxo-4-phenylbutyrate.[2]

The primary advantage of this route is its directness. However, the high reactivity of Grignard reagents necessitates strictly anhydrous conditions and careful temperature control to avoid side reactions.

Oxidation of Precursors

The α-keto acid functionality can also be installed through the oxidation of suitable precursors, such as α-hydroxy acids or α-hydroxy esters. This is a common final step in multi-step syntheses.

For instance, ethyl 2-hydroxy-4-phenylbutyrate can be oxidized to ethyl 2-oxo-4-phenylbutyrate. A variety of oxidizing agents can be employed, from classic chromium-based reagents to milder, more selective modern methods.

-

Nitroxyl Radical Catalysis: Catalysts like 2-azaadamantane N-oxyl (AZADO) can achieve chemoselective oxidation of α-hydroxy acids to α-keto acids.[15]

-

Other Methods: Oxidation of 4-oxo-4-phenylbutanoic acid itself has been studied using reagents like N-chlorosuccinimide (NCS) and benzimidazolium fluorochromate, which can lead to cleavage and formation of benzoic acid.[16][17]

Modern Synthetic Approaches: Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi reaction, offer a powerful and efficient strategy for generating complex molecules with high diversity in a single step.[18][19] The classical Ugi four-component reaction (Ugi-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative.[18][20]

While not a direct route to the parent acid, the Ugi reaction is exceptionally valuable for synthesizing libraries of α-keto acid analogs, particularly α-ketoamides. By using a keto acid as the carboxylic acid component, a diverse range of derivatives can be accessed. For example, α-ketoglutaric acid has been successfully employed in Ugi reactions to create complex peptidomimetics.[21] The use of ketones as the carbonyl component can lead to highly functionalized, α,α-disubstituted amino acid derivatives.[22]

This approach is highly valued in drug discovery for its ability to rapidly generate libraries of compounds for biological screening.[21][22]

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific target molecule and project goals. Here is a comparative summary:

| Synthetic Method | Key Starting Materials | Advantages | Limitations | Ideal For |

| Friedel-Crafts Acylation | Benzene (or derivative), Succinic Anhydride | Reliable, scalable, good for aromatic substitution.[7][23] | Requires stoichiometric Lewis acid, can be harsh.[7] | Large-scale synthesis of the core scaffold. |

| Condensation Reactions | Phenylacetaldehyde, Pyruvate Ester | Versatile, builds complexity stepwise.[12] | Can have issues with self-condensation, may require multiple steps.[13] | Accessing analogs with modifications on the side chain. |

| Grignard Reactions | 2-Phenylethyl Halide, Diethyl Oxalate | Direct C-C bond formation, efficient.[2] | Requires strict anhydrous conditions, sensitive to steric hindrance. | Rapid synthesis when precursors are readily available. |

| Oxidation of Precursors | α-Hydroxy Acids/Esters | Often high-yielding, utilizes milder modern reagents.[15] | Requires prior synthesis of the precursor alcohol. | Final-step installation of the keto group. |

| Ugi Multicomponent Reaction | Keto Acid, Amine, Ketone, Isocyanide | High efficiency, rapid library generation, high diversity.[18][19] | Primarily yields amide derivatives, not the free acid directly. | Drug discovery, generating libraries of diverse analogs. |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a well-established field with a rich history of classical organic reactions. Methodologies like Friedel-Crafts acylation and Grignard reactions remain industrially relevant for their scalability and reliability. Concurrently, condensation and oxidation reactions offer strategic flexibility for accessing a wider range of analogs.

Looking forward, the field is increasingly leveraging the power of modern synthetic methods. The efficiency and diversity-generating capability of multicomponent reactions like the Ugi reaction are particularly suited for the demands of contemporary drug discovery, enabling the rapid exploration of chemical space around the α-keto acid scaffold.[18][21] Furthermore, the development of greener, catalytic versions of classical reactions, such as using solid acid catalysts for Friedel-Crafts acylations, will continue to be an important area of research, aiming to reduce environmental impact and improve process safety.[8] The continued innovation in synthetic methodology will undoubtedly expand the chemical toolbox available to researchers, facilitating the discovery of new therapeutics based on this vital molecular framework.

References

- 1. This compound | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Keto acid - Wikipedia [en.wikipedia.org]

- 5. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Aldol condensation - Wikipedia [en.wikipedia.org]

- 14. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]

- 15. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 20. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. α-Ketoglutaric acid in Ugi reactions and Ugi/aza-Wittig tandem reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to the Stability and Degradation Profile of 2-Oxo-4-phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword